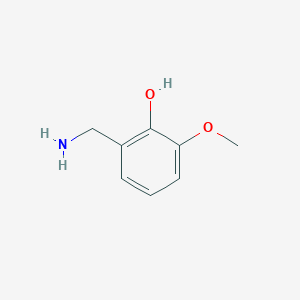

2-(Aminomethyl)-6-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJHZQFAKIIMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588300 | |

| Record name | 2-(Aminomethyl)-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86855-27-8 | |

| Record name | 2-(Aminomethyl)-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(Aminomethyl)-6-methoxyphenol

The formation of this compound relies on established synthetic strategies that are widely used in organic chemistry for the aminoalkylation of phenols.

Mannich Reaction Mechanisms and Optimization

The Mannich reaction is a cornerstone in the synthesis of this compound. adichemistry.combyjus.com This three-component condensation involves an active hydrogen compound (2-methoxyphenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comnumberanalytics.comorganic-chemistry.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269). adichemistry.combyjus.comwikipedia.org The electron-rich 2-methoxyphenol then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product. adichemistry.comwikipedia.org

The mechanism begins with the nucleophilic addition of the amine to formaldehyde, followed by dehydration to generate the reactive iminium ion. adichemistry.combyjus.comyoutube.com Simultaneously, the phenolic starting material, 2-methoxyphenol, exists in equilibrium with its more nucleophilic enol form under the typically acidic reaction conditions. adichemistry.combyjus.com The enol then attacks the iminium ion, leading to the formation of the C-C bond at the position ortho to the hydroxyl group, yielding the β-amino carbonyl compound, also known as a Mannich base. adichemistry.combyjus.comwikipedia.org

Optimization of the Mannich reaction is crucial for achieving high yields and selectivity. numberanalytics.com Key parameters that can be adjusted include the choice of catalyst (both acid and base catalysts can be employed), solvent, temperature, and reaction time. numberanalytics.com For instance, using the hydrochloride salt of the amine can help maintain the acidic conditions necessary for the reaction. adichemistry.com The use of pre-formed iminium salts, such as Eschenmoser's salt, can also be an effective strategy. adichemistry.com In some cases, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.net

A study on the synthesis of a related compound, 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol from eugenol (B1671780), utilized the Mannich reaction by refluxing eugenol, dimethylamine, and formaldehyde in ethanol, achieving a high yield. scitepress.org This demonstrates the applicability of the reaction to substituted phenols.

Schiff Base Reduction Pathways and Their Application

An alternative and widely used method for synthesizing this compound and its derivatives involves the formation and subsequent reduction of a Schiff base. atlantis-press.comrsc.org This two-step process begins with the condensation of a primary amine with an aldehyde or ketone to form an imine, or Schiff base. atlantis-press.comnih.gov

In the context of synthesizing the target compound, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) would be reacted with a suitable amine, such as ammonia (B1221849) or a protected amine, to form the corresponding Schiff base. This imine intermediate contains a carbon-nitrogen double bond. atlantis-press.com

The second step is the reduction of the C=N double bond of the Schiff base to a C-N single bond, yielding the final aminomethylated product. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

This pathway offers a versatile approach as a wide array of Schiff bases can be synthesized from different aldehydes and amines, which can then be reduced to produce a diverse library of aminomethylated phenols. nih.goviosrjournals.orgneliti.comnih.gov For example, Schiff bases have been synthesized from isovanillin (B20041) and various amines, showcasing the flexibility of this method. nih.gov

Alternative and Novel Synthetic Approaches

Beyond the classic Mannich and Schiff base reduction routes, other methods for the synthesis of substituted phenols and their derivatives have been explored. For instance, acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes have been shown to generate aryl-substituted 2-methoxyphenol (guaiacol) derivatives. nih.gov While not a direct synthesis of the aminomethylated target, this highlights novel strategies for constructing the core phenolic structure.

Another approach involves the direct functionalization of phenols. While the Mannich reaction is a prime example, other electrophilic substitution reactions can be envisioned to introduce the aminomethyl group or a precursor functional group onto the 2-methoxyphenol ring.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound serves as a scaffold for the synthesis of a wide range of analogues through various derivatization strategies.

Introduction of Varied Substituents and Functional Groups

The aminomethyl group and the phenolic ring of this compound offer multiple sites for chemical modification. The primary amine can be readily converted into secondary or tertiary amines through alkylation or reductive amination. It can also be transformed into amides, sulfonamides, or other functional groups.

Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions to introduce additional substituents. For example, bromination of 2-amino-4-methoxyphenol (B1270069) results in 2-amino-6-bromo-4-methoxyphenol. sigmaaldrich.com The synthesis of various Schiff bases from substituted phenols and amines demonstrates the ease of introducing a wide array of functional groups. nih.govresearchgate.net This has been shown with the synthesis of Schiff bases from isovanillin and amines like N1,N1-dimethylbenzene-1,4-diamine, 2-aminophenol (B121084), and others. nih.gov Similarly, a variety of aminomethylated 8-hydroxyquinolines have been synthesized via the Mannich reaction using different amines. nih.gov

The synthesis of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues with aminomethyl groups at the 2'-position further illustrates the potential for complex derivatization. nih.gov

Regioselective Synthesis of Isomeric Aminomethylmethoxyphenols

The regioselectivity of the aminomethylation of 2-methoxyphenol is a critical aspect of its synthesis. The directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring influence the position of the incoming electrophile in reactions like the Mannich reaction. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing.

In 2-methoxyphenol, the positions ortho and para to the hydroxyl group are C6, and C4 respectively. The positions ortho and para to the methoxy group are C1 (substituted), C3, and C5. The powerful ortho-directing ability of the hydroxyl group, often enhanced by chelation with the incoming electrophile, typically favors substitution at the C6 position, leading to the desired this compound isomer.

However, controlling the regioselectivity to obtain other isomers, such as 2-amino-4-methoxyphenol medchemexpress.com or other substitution patterns, can be challenging and may require specific reaction conditions or the use of blocking groups. The synthesis of various aminomethylated phenols often yields a specific regioisomer based on the inherent reactivity of the starting phenol (B47542). scitepress.orgacs.org For instance, the Mannich reaction on eugenol leads to substitution at the position ortho to the hydroxyl group. scitepress.org The optimization of reaction conditions, including the choice of catalyst and solvent, can play a role in controlling the regiochemical outcome. rsc.org

Bio-based Feedstock Utilization in Synthesis

The growing emphasis on sustainable chemistry has propelled research into the use of renewable, bio-based feedstocks for the synthesis of valuable chemicals, including this compound, commonly known as vanillylamine (B75263). Lignin, an abundant aromatic biopolymer, stands out as a key renewable source for producing aromatic platform chemicals like vanillin (B372448), ferulic acid, and vanillic acid, which are direct precursors for vanillylamine synthesis. acs.orgprimescholars.comuninsubria.it

Vanillin, in particular, is a versatile platform chemical that can be derived from the depolymerization of lignin. primescholars.com The synthesis of this compound from these lignin-derived compounds is increasingly being accomplished through biocatalytic and chemo-enzymatic methods, which offer environmentally friendly alternatives to traditional chemical synthesis.

One prominent approach involves the use of engineered microorganisms, such as Escherichia coli, to create whole-cell biocatalysts. acs.orgacs.org These systems can be designed to express a cascade of enzymes capable of converting lignin-derived substrates into vanillylamine with high efficiency. For instance, recombinant E. coli has been successfully engineered for the one-pot synthesis of vanillylamine from both ferulic acid and vanillic acid. acs.orgacs.org

The synthesis from ferulic acid utilizes a multi-enzyme cascade involving feruloyl-CoA synthetase (FCS), enoyl-CoA hydratase/aldolase (ECH), ω-transaminase (CvTA), and L-alanine dehydrogenase (AlaDH). acs.orgacs.org Similarly, the conversion from vanillic acid employs a pathway with carboxylic acid reductase (CAR), ω-transaminase (CvTA), and L-alanine dehydrogenase (AlaDH). acs.orgacs.org These biocatalytic systems demonstrate high conversion rates, representing a significant advancement in the eco-friendly production of vanillylamine from renewable resources. acs.org

The following table summarizes the bio-based synthesis of this compound from various lignin-derived feedstocks.

| Feedstock | Catalytic System | Key Enzymes/Catalysts | Conversion Rate | Reference |

|---|---|---|---|---|

| Ferulic Acid | Recombinant E. coli whole-cell biocatalyst | FCS, ECH, CvTA, AlaDH | 96.1% | acs.org |

| Vanillic Acid | Recombinant E. coli whole-cell biocatalyst | CAR, CvTA, AlaDH | 94.5% | acs.orgacs.org |

| Vanillin | Chemo-enzymatic cascade | Amine Transaminases (ATAs), Lactate Dehydrogenase (LDH), Glucose Dehydrogenase (GDH) | High conversion (quantitative) | polimi.it |

Reaction Mechanism Elucidation of Key Transformations

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The primary transformations for its synthesis from vanillin are reductive amination and transamination.

Reductive Amination

Reductive amination is a widely used method for forming amines from aldehydes or ketones. bu.eduresearchgate.netmasterorganicchemistry.com The process involves two main steps: the formation of an imine (or Schiff base) followed by its reduction to an amine. bu.educhemistrysteps.com

Imine Formation: The reaction initiates with the nucleophilic addition of a primary amine (or ammonia source) to the carbonyl carbon of vanillin. chemistrysteps.comresearchgate.net This forms an unstable carbinolamine intermediate. The carbinolamine then undergoes dehydration, eliminating a molecule of water to form a stable C=N double bond, the imine. bu.educhegg.com In some cases, particularly in solvent-free reactions between solid ortho-vanillin and para-toluidine, the initial mixing of the two solids leads to melting point depression, forming a liquid that solidifies as the pure imine product is formed. quizlet.com

Reduction of the Imine: The formed imine is then reduced to the corresponding amine, this compound. bu.edu This reduction can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they can selectively reduce the imine in the presence of the starting aldehyde, allowing for a one-pot reaction. bu.edumasterorganicchemistry.comchemistrysteps.com The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the C=N bond, cleaving the pi bond and forming the amine after protonation. chemistrysteps.com

Step 1 (Imine Formation): R-CHO (Vanillin) + R'-NH₂ ⇌ R-CH(OH)-NH-R' (Carbinolamine) R-CH(OH)-NH-R' ⇌ R-CH=N-R' (Imine) + H₂O

Step 2 (Reduction): R-CH=N-R' + [H] (Reducing Agent) → R-CH₂-NH-R' (Amine)

Transamination

Biocatalytic transamination offers a green and highly selective route to this compound from vanillin. polimi.itresearchgate.net This reaction is catalyzed by a class of enzymes known as aminotransferases (ATAs) or, more specifically, vanillin aminotransferase (VAMT), which is found in Capsicum species as part of the capsaicinoid biosynthesis pathway. researchgate.netresearchgate.netnih.govnih.gov

The mechanism of transamination involves the transfer of an amino group from an amine donor, such as L-alanine or γ-aminobutyric acid (GABA), to the aldehyde group of vanillin. polimi.itnih.gov The reaction requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. nih.gov

The aldehyde group of vanillin reacts with the PLP-bound enzyme, forming an external aldimine.

A tautomerization step converts this to a ketimine intermediate.

Hydrolysis of the ketimine releases the aminated product, this compound, and leaves the coenzyme in the pyridoxamine (B1203002) phosphate (PMP) form.

To complete the catalytic cycle, the PMP-enzyme reacts with a new substrate (the amine donor), transferring the amino group and regenerating the PLP-enzyme complex.

Recent studies have confirmed that the enzyme previously referred to as putative aminotransferase (pAMT) is indeed a vanillin aminotransferase (VAMT) and that it catalyzes the reversible transamination between vanillin and vanillylamine. nih.govnih.govacs.org The enzyme shows high activity when GABA is used as the amino donor. nih.gov

The following table details key mechanistic steps in the synthesis of this compound.

| Transformation | Key Intermediate | Mechanism Type | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Reductive Amination of Vanillin | Imine (Schiff Base) | Nucleophilic addition, Dehydration, Reduction | Amine source, NaBH₄ or NaBH₃CN | bu.educhemistrysteps.com |

| Transamination of Vanillin | External aldimine/ketimine | Enzymatic transamination | Vanillin Aminotransferase (VAMT), PLP, Amine donor (e.g., GABA, L-alanine) | researchgate.netnih.govnih.gov |

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-(Aminomethyl)-6-methoxyphenol

This compound is poised to act as a potent bidentate ligand, coordinating to a metal center through the nitrogen atom of the aminomethyl group and the oxygen atom of the phenolic hydroxyl group after deprotonation. This N,O-donor set allows for the formation of a stable six-membered chelate ring upon complexation with a metal ion. The formation of such chelate rings is a common and stabilizing feature in coordination chemistry. researchgate.net

The primary amine group provides a strong σ-donating site, while the phenolate (B1203915) oxygen acts as an anionic, hard donor. This combination makes the ligand particularly suitable for complexing with a variety of metal ions, including transition metals and main group elements. researchgate.netacs.org The chelation process removes toxic metal ions from intracellular or extracellular spaces by forming stable, excretable complex structures. iosrjournals.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminophenol-type ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. iosrjournals.org While direct synthetic reports for this compound complexes are scarce, methods for analogous Schiff base ligands are well-established and provide a likely route. researchgate.net

Palladium(II) Complexes: Palladium(II) complexes with related Schiff base ligands have been synthesized, often resulting in square-planar geometries. For example, a Pd(II) complex with a bidentate Schiff base derived from o-vanillin was synthesized by refluxing the ligand with palladium(II) acetate (B1210297) in acetonitrile (B52724). lu.se It is anticipated that this compound would form stable complexes with Pd(II), likely adopting a square-planar geometry with two ligands coordinating to each metal center. nih.gov The stability of Pd(II) complexes is often enhanced by the synergistic effect of σ-donor and π-acceptor ligands. mdpi.com

Vanadium(II) Complexes: Vanadium exists in multiple oxidation states, with V(IV) and V(V) being common in coordination complexes. researchgate.net Vanadium aminophenolate complexes have been studied for their catalytic activity. researchgate.net The coordination chemistry of vanadium(IV) is often dominated by the vanadyl (VO²⁺) center, which typically forms five-coordinate, distorted square pyramidal or trigonal bipyramidal complexes. researchgate.net It is plausible that this compound would form stable complexes with V(IV) or V(V), potentially exhibiting interesting catalytic or biological properties. nih.govnih.gov

The N,O-donor set of this compound is also suitable for coordinating with main group metals. researchgate.net Elements from groups 1, 2, 13, 14, and 15 can form stable complexes with such ligands. The coordination chemistry of main group elements is diverse, with the resulting structures depending on the size, charge, and electronic properties of the metal ion. For instance, ligands with "hard" donor sites like nitrogen and oxygen are known to form complexes with a variety of main group elements. ias.ac.in

Structural Elucidation of Coordination Compounds

The structures of metal complexes are typically elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand. In complexes of related Schiff base ligands, a characteristic shift in the C=N stretching frequency to a lower wavenumber upon complexation indicates the involvement of the imine nitrogen in bonding to the metal. nih.gov For this compound, one would expect to see shifts in the N-H and phenolic C-O stretching frequencies. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov

Elemental Analysis and Molar Conductance: Elemental analysis helps to confirm the stoichiometry of the complex, such as the metal-to-ligand ratio. researchgate.net Molar conductivity measurements in a suitable solvent can determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anionic counter-ions are part of the coordination sphere. iosrjournals.org

Table of Spectroscopic Data for a Related Schiff Base Ligand and its Metal Complexes

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Ligand (HL) | 1669 | - | - |

| Cu(II) Complex | Shifted | 451 | 573 |

| Zn(II) Complex | Shifted | 483 | 586 |

| Data derived from studies on a related Schiff base ligand. nih.gov |

Theoretical Aspects of Metal-Ligand InteractionsSimilarly, no literature was identified that covers the theoretical and computational aspects of metal complexes with this compound.

Computational Modeling of Coordination GeometriesNo computational models predicting or analyzing the coordination geometries of this compound with metal ions were found.

Due to the absence of specific data for this compound in these critical areas, generating the requested article with scientifically accurate and detailed content is not possible without deviating from the specified compound, which would violate the core instructions of the request.

Catalytic Applications

Role of 2-(Aminomethyl)-6-methoxyphenol and Its Derivatives in Organic Catalysis

The versatility of this compound and its derivatives allows them to participate in both homogeneous and heterogeneous catalysis, facilitating a range of organic reactions.

Homogeneous Catalysis

In homogeneous catalysis, derivatives of this compound are utilized as ligands that, in combination with a metal precursor, form a soluble catalytic complex. These complexes are effective in promoting various chemical transformations. For instance, copper complexes incorporating derivatives of this compound have been shown to catalyze reactions such as the researchgate.netmdpi.com-rearrangement—oxa-Michael addition cascade. mdpi.com In these reactions, the ligand plays a crucial role in the proposed mechanism, which involves the formation of a chelate complex with the copper catalyst, followed by oxidative addition of the N–O bond to the Cu(I) center. mdpi.com This process generates a Cu(III) complex that leads to the formation of an ortho-quinol imine intermediate, which is key to the subsequent reaction steps. mdpi.com

The electronic and steric properties of the aminophenol ligand can be fine-tuned by modifying its substituents, thereby influencing the efficiency and selectivity of the catalytic system. This tunability is a significant advantage in designing catalysts for specific applications.

Heterogeneous Catalysis

The principles of heterogeneous catalysis have been applied using 2-(aminomethyl)phenol-modified materials. In one notable application, these compounds were immobilized on boehmite nanoparticles to create a recyclable catalyst. researchgate.net This supported catalyst demonstrated high efficiency in Knoevenagel condensation reactions, producing a variety of α-cyano-substituted alkenes with yields up to 99%. researchgate.net

Furthermore, these modified nanoparticles served as a support for palladium (Pd) nanoparticles. researchgate.net The resulting composite material proved to be a potent and reusable catalyst for Suzuki-Miyaura cross-coupling reactions. researchgate.net A key advantage of this heterogeneous system is the ease of catalyst separation from the reaction mixture, allowing for its reuse over multiple cycles without a significant decline in catalytic activity. researchgate.net The presence of the hydroxyl group within the o-aminomethyl phenol (B47542) structure was found to be essential for the observed catalytic performance in these reactions. researchgate.net

Specific Reaction Types and Mechanisms

Catalysts derived from this compound are instrumental in several important classes of organic reactions, including carbon-carbon bond formation and oxidation reactions.

C-C Coupling Reactions (e.g., Heck–Mizoroki reactions)

The Heck–Mizoroki reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orguwindsor.ca While direct catalysis by this compound in this specific reaction is not extensively documented, its derivatives have been successfully employed in related C-C coupling reactions.

As previously mentioned, palladium nanoparticles supported on 2-(aminomethyl)phenol-modified boehmite are effective catalysts for the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction is a versatile method for creating carbon-carbon bonds. The general mechanism for such palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps.

Another significant C-C bond-forming reaction facilitated by these types of catalysts is the Knoevenagel condensation. The 2-(aminomethyl)phenol-modified boehmite catalyst has shown high activity in these reactions. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |

| 2-(aminomethyl)phenols-modified boehmite | Knoevenagel condensation | Various aldehydes and active methylene (B1212753) compounds | α-cyano-substituted alkenes | Up to 99 | researchgate.net |

| Pd nanoparticles on 2-(aminomethyl)phenols-modified boehmite | Suzuki-Miyaura cross-coupling | Aryl halides and boronic acids | Biaryls | Good activity and generality | researchgate.net |

Oxidation Reactions

Derivatives of this compound can be involved in oxidative coupling reactions. For example, chiral copper catalysts have been used for the asymmetric oxidative phenolic coupling of 2-naphthols to produce optically active polybinaphthyls. nih.gov The catalyst system can exhibit high chemoselectivity, enabling the organized assembly of multifunctional substrates. nih.gov

In a different context, the electrochemical demethylation of 2-methoxyphenol, a related compound, on a graphitic carbon surface leads to the formation of surface-confined catechol. nih.govresearchgate.net This modified electrode then demonstrates electrocatalytic activity in the oxidation of hydrazine. nih.govresearchgate.net This highlights the potential of methoxyphenol derivatives in electrocatalysis and sensor applications.

Other Catalytic Transformations

The catalytic utility of this compound and its derivatives extends to other transformations as well. For instance, copper-catalyzed reactions of N-alkoxy-2-methylanilines with alcohols can yield meta-aminophenol derivatives through a cascade of researchgate.netmdpi.com-rearrangement and oxa-Michael addition. mdpi.com The aminophenol-type ligand is integral to the catalytic cycle that facilitates this transformation.

Additionally, the hydrohalogenation of eugenol (B1671780), which shares structural similarities with derivatives of this compound, using hydrochloric acid as a catalyst can lead to the formation of 4-(2-chloropropyl)-2-methoxyphenol. researchgate.net This demonstrates the reactivity of the allyl group present in such phenolic compounds.

of this compound Remain a Developing Field

Extensive research into the catalytic applications of the chemical compound this compound has revealed limited specific data regarding its efficiency, selectivity, and established ligand design principles. While the broader class of Schiff bases and their metal complexes, to which derivatives of this compound belong, are widely studied for their catalytic potential, specific research focusing solely on this compound is not prevalent in the reviewed scientific literature.

The design of ligands for enhanced catalytic performance is a critical aspect of catalyst development. General principles often involve the modification of the ligand's steric and electronic properties to influence the coordination environment of the metal center, thereby tuning its reactivity and selectivity. For related Schiff base ligands, research has explored how different substituents on the aromatic rings impact the catalytic activity of the corresponding metal complexes. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density at the metal center and affect the catalytic cycle.

In the context of asymmetric catalysis, the development of chiral ligands is paramount for achieving high enantioselectivity. While there is extensive literature on the design of chiral Schiff base ligands for a variety of asymmetric reactions, the application of ligands derived from this compound in this area appears to be a subject that is not yet widely reported.

While general information on the catalytic activity of related Schiff base complexes provides a foundation for potential applications, the specific catalytic profile of this compound remains an area requiring further investigation. The absence of detailed research findings and data tables for this particular compound in the public domain underscores a gap in the current scientific literature. Future studies are needed to fully elucidate the catalytic potential of this compound and its derivatives.

Molecular Interactions and Biological Activity Mechanisms

Mechanism of Antimicrobial Action

While specific studies on 2-(Aminomethyl)-6-methoxyphenol are not extensively detailed in the literature, its antimicrobial mechanisms can be inferred from its structural components: the phenolic core, characteristic of guaiacol (B22219), and the aminomethyl group, which defines it as a Mannich base. The antimicrobial activity of phenolic compounds and Mannich bases is well-documented. patsnap.comnih.govresearchgate.net

The primary mechanism by which phenolic compounds exert their antimicrobial effect is through the disruption of microbial cell membranes. patsnap.com The phenolic structure of guaiacol, the parent compound of this compound, facilitates interaction with the lipid bilayers of microbial cells. patsnap.com This interaction leads to a non-specific increase in membrane fluidity and permeability, which compromises the membrane's integrity. patsnap.comresearchgate.net The consequence is the leakage of essential intracellular components, such as ions (e.g., K+) and ATP, ultimately leading to cell death. patsnap.comnih.gov

Furthermore, some phenolic compounds can interfere with ion transport. Guaiacol, for instance, has been shown to disrupt Ca2+ transport channels in fungi, leading to an increase in intracellular calcium concentration and subsequent cell damage. frontiersin.org The partially lipophilic nature of phenolic compounds allows them to accumulate in the cell membrane, further disrupting its structure and function. researchgate.netnih.gov Mannich bases derived from phenolic precursors have demonstrated notable activity, particularly against Gram-positive bacteria. researchgate.net

Phenolic compounds are known to be potent inhibitors of microbial enzymes. nih.gov Their mechanism of inhibition often involves the covalent binding to proteins, which alters their structure and function. nih.govresearchgate.net The hydroxyl group on the phenol (B47542) ring can form quinones, which are highly reactive and can form covalent bonds with nucleophilic amino acid residues (such as cysteine and lysine) in enzymes. nih.gov This binding can block the active site or change the enzyme's conformation, leading to inactivation. nih.govresearchgate.net

Studies on various phenolic compounds have shown that they can inhibit a wide range of microbial enzymes, including those involved in cell wall synthesis, energy metabolism (such as ATPase), and antioxidant defense (e.g., catalase and superoxide dismutase). nih.govfrontiersin.org This broad-spectrum enzyme inhibition contributes significantly to their antimicrobial effects.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant activity of this compound is primarily associated with its 2-methoxyphenol (guaiacol) core. This structure is a well-known radical scavenger.

The key to the antioxidant action of phenolic compounds is the hydroxyl (-OH) group attached to the aromatic ring. patsnap.com This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the radical chain reactions that cause oxidative stress. patsnap.com Upon donating a hydrogen atom, the phenol is converted into a phenoxyl radical. This resulting radical is relatively stable because the unpaired electron can be delocalized across the aromatic ring through resonance, a stabilizing effect that is enhanced by the electron-donating methoxy (B1213986) (-OCH3) group also present on the ring. patsnap.com This stability prevents the phenoxyl radical from initiating new radical chains, making it an effective antioxidant.

The antioxidant efficacy of methoxyphenol derivatives can be evaluated and compared using various assays. Studies on aminomethyl derivatives of 2-methoxyphenol, which are structurally related to this compound, provide insight into their potential activity relative to standard antioxidants. For example, the antioxidant effects of two derivatives, 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA), have been compared to the synthetic antioxidant tert-butylhydroxyquinone (TBHQ).

The research indicated that the antioxidant efficacy of PMVA was higher than that of DMMMP, but lower than that of the commercial antioxidant TBHQ. This highlights how modifications to the core structure, such as the type of aminomethyl group and other ring substituents, can modulate the antioxidant and radical scavenging capabilities.

| Compound | Chemical Class | Relative Antioxidant Efficacy |

|---|---|---|

| tert-butylhydroxyquinone (TBHQ) | Synthetic Phenolic Antioxidant | High (Reference Standard) |

| 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) | Aminomethyl Derivative of 2-Methoxyphenol | Moderate (Higher than DMMMP, lower than TBHQ) |

| 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) | Aminomethyl Derivative of 2-Methoxyphenol | Low (Lower than PMVA and TBHQ) |

Interaction with Biomolecules and Molecular Targets

The functional groups of this compound allow for various interactions with biological macromolecules, defining its potential molecular targets. The phenolic ring can engage in hydrophobic and pi-stacking interactions, while the hydroxyl, methoxy, and amino groups can form hydrogen bonds.

A significant molecular target for this class of compounds is enzymes. As discussed in the context of antimicrobial action, phenolic compounds can act as non-specific enzyme inhibitors by covalently modifying amino acid residues. nih.govresearchgate.net Beyond microorganisms, guaiacol derivatives have been specifically investigated as inhibitors of human enzymes involved in disease. For instance, synthetic guaiacol derivatives have been identified as potent, reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and the progression of cardiovascular disease. nih.gov

In addition to proteins, phenolic compounds can interact with other biomolecules. Studies have shown they can adsorb onto polysaccharides and interact with the phospholipid components of cell membranes, altering their physical properties. patsnap.comnih.gov The ability of Mannich bases to increase the hydrophilicity of a parent compound can also alter its pharmacokinetic properties and interactions with biological targets. nih.gov

Theoretical Insights into Biological Mechanisms

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between small molecules and biological macromolecules at the atomic level. Docking studies can predict the preferred binding orientation and affinity of a ligand to a protein's active or allosteric site. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing information about its stability and the conformational changes that may occur upon binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new compounds and guide the design of more potent molecules. nih.govnih.gov

QSAR studies on various classes of phenolic compounds have revealed that their biological activities, such as antioxidant capacity, are often influenced by a combination of electronic, steric, and hydrophobic properties. nih.govnih.govpensoft.net For substituted phenols, descriptors like the heat of formation, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the number of hydroxyl groups have been shown to be important for predicting their antioxidant activity. nih.gov

Table 3: Common Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Type | Examples | Relevance to Biological Activity | Reference |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Influences reaction mechanisms, binding affinity | nih.govpensoft.net |

| Steric/Topological | Molecular volume, Surface area, Molecular weight | Affects accessibility to binding sites | nih.govpensoft.net |

| Hydrophobic | LogP, Polarizability | Governs membrane permeability and hydrophobic interactions | pensoft.net |

| Structural | Number and position of functional groups | Determines hydrogen bonding and specific interactions | nih.gov |

This table summarizes common descriptors used in QSAR studies of phenolic compounds and is not specific to this compound.

Advanced Spectroscopic and Analytical Characterization

Comprehensive Spectroscopic Fingerprinting

Spectroscopic fingerprinting provides a unique pattern of signals corresponding to the specific structural attributes of a molecule. A combination of techniques is used to probe different aspects of the molecular structure of 2-(Aminomethyl)-6-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the this compound molecule. The aromatic region would display a complex pattern for the three adjacent protons on the benzene (B151609) ring. The aminomethyl (-CH₂NH₂) and methoxy (B1213986) (-OCH₃) groups would likely appear as singlets, although the protons on the amine and hydroxyl groups may be broad and their chemical shifts can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. For this compound, eight distinct signals are predicted, corresponding to the six carbons of the benzene ring, the aminomethyl carbon, and the methoxy carbon. The chemical shifts are influenced by the electronic environment created by the substituents.

Predicted NMR Data for this compound Predicted data based on standard chemical shift values and structural analysis. Actual experimental values may vary.

| ¹H NMR Predicted Data (in CDCl₃) | ||

|---|---|---|

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.8 - 7.2 | Multiplet (m) | 3H, Aromatic protons (Ar-H) |

| ~3.90 | Singlet (s) | 3H, Methoxy protons (O-CH₃) |

| ~3.85 | Singlet (s) | 2H, Aminomethyl protons (Ar-CH₂-N) |

| Variable (broad) | Broad Singlet (br s) | 3H, Amine and Hydroxyl protons (NH₂ and OH) |

| ¹³C NMR Predicted Data (in CDCl₃) | ||

| Predicted Chemical Shift (δ, ppm) | Assignment | |

| ~145-150 | Aromatic C-O | |

| ~140-145 | Aromatic C-O | |

| ~120-125 | Aromatic C-H | |

| ~115-120 | Aromatic C-H | |

| ~110-115 | Aromatic C-H / C-C | |

| ~110-115 | Aromatic C-C | |

| ~55-60 | Methoxy carbon (-OCH₃) | |

| ~45-50 | Aminomethyl carbon (-CH₂NH₂) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule, as each group absorbs light at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). These two methods are complementary; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa.

For this compound, key expected vibrations include:

O-H Stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and aminomethyl groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the aryl ether and another in the 1000-1250 cm⁻¹ range for the phenolic C-O bond.

Predicted Vibrational Spectroscopy Data for this compound Predicted data based on characteristic functional group absorption regions.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (Broad) | O-H Stretch | Phenolic Hydroxyl (-OH) |

| 3300-3500 (Sharp/Medium) | N-H Stretch | Primary Amine (-NH₂) |

| 3010-3100 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene ring. The presence of auxochromic groups like -OH, -OCH₃, and -NH₂ can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity. For this compound, absorption maxima are expected in the UV region, likely around 270-290 nm.

Predicted UV-Vis Absorption Data for this compound (in Methanol) Predicted data based on typical values for substituted phenols.

| Predicted λmax (nm) | Electronic Transition Type |

|---|---|

| ~220 - 240 | π → π |

| ~270 - 290 | π → π |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation pattern of a compound. The molecular formula of this compound is C₈H₁₁NO₂, corresponding to a monoisotopic mass of approximately 153.08 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 153. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. For instance, cleavage of the bond between the ring and the aminomethyl group (benzylic cleavage) is a common fragmentation pathway.

Predicted Mass Spectrometry Data for this compound Predicted data based on the compound's structure and common fragmentation rules.

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 153 | Molecular Ion [M]⁺˙ |

| 123 | [M - CH₂NH]⁺˙ or [M - NHCH₃]⁺˙ |

| 122 | [M - OCH₃]⁺ |

| 108 | Loss of CH₂NH₂ followed by loss of CH₃ radical |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. To perform this analysis, a suitable single crystal of this compound must first be grown. The analysis would reveal the exact conformation of the molecule and how the molecules pack together in the crystal lattice, stabilized by hydrogen bonds involving the phenolic -OH and amine -NH₂ groups. As no public crystal structure data is available, a table of expected parameters cannot be provided.

Development of Advanced Analytical Methods

Beyond structural confirmation, the development of robust analytical methods is crucial for quantifying this compound in various matrices. High-performance liquid chromatography (HPLC) is a highly suitable technique for this purpose. cdc.gov

An HPLC method would typically involve:

Column: A reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution to ensure good separation. cdc.gov

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~275-280 nm) would provide high sensitivity. epa.gov Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for highly selective and sensitive quantification, especially in complex samples. scribd.com

Method validation would be performed to establish linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ), ensuring the method is reliable for its intended use. cdc.gov Other techniques, such as gas chromatography (GC) after derivatization of the polar -OH and -NH₂ groups, could also be developed for its analysis. epa.gov

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods are paramount for the separation and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Due to the compound's polarity, imparted by the hydroxyl and amino functional groups, reverse-phase HPLC (RP-HPLC) is the most suitable approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase. For this compound and structurally similar compounds like other aminophenols and methoxyphenols, C18 or C8 columns are standard choices. youtube.comlibretexts.org The mobile phase typically consists of a mixture of acetonitrile or methanol and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to ensure the ionization of the analyte and improve peak shape. youtube.comlibretexts.orglibretexts.orgnih.gov Detection is commonly achieved using a UV detector, as the phenolic ring is a strong chromophore.

A representative, though not specific, HPLC method for a related compound that could be adapted for this compound is detailed below:

Analyte: 5-Amino-2-methoxyphenol youtube.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (a reverse-phase column) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Mode | Isocratic |

| Detection | UV or Mass Spectrometry (MS) |

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar functional groups, derivatization can be employed to overcome this limitation. The amine and hydroxyl groups can be converted into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) or fluoroacyl derivatives. nih.gov This process not only enhances volatility but can also improve chromatographic behavior and detection sensitivity, especially when coupled with mass spectrometry (GC-MS). nih.govnih.gov A capillary column, such as one with a diphenyl-polydimethylsiloxane stationary phase, is typically used for the separation of such phenolic compounds. oup.com

Electrophoretic Methods

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of charged species. Given that this compound possesses both an acidic phenolic hydroxyl group and a basic aminomethyl group, its net charge is pH-dependent, making it an ideal candidate for CE analysis.

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. In CZE, analytes are separated in a capillary filled with a buffer solution based on their charge-to-size ratio when an electric field is applied. elsevierpure.comnih.gov For compounds like aminophenols and other phenolic amines, separation is typically achieved under alkaline conditions (e.g., pH 9.5) using a borate (B1201080) buffer. nih.govnih.gov Under these conditions, the phenolic group is deprotonated (negative charge), while the amino group's charge state is managed, allowing for effective separation based on electrophoretic mobility. nih.gov The technique is noted for its high resolution, speed, and minimal sample consumption.

Typical CZE Parameters for Aminophenol Separation nih.gov

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica |

| Buffer | 50mM Borate Buffer (pH 9.5) |

| Separation Voltage | ~18 kV |

| Detection | UV |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

To achieve higher selectivity and gain structural information, chromatographic techniques are often "hyphenated" with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This is particularly useful for unequivocally identifying this compound in complex mixtures. After separation on a reverse-phase column, the analyte is ionized, commonly using electrospray ionization (ESI), and then detected by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and is used for quantitative analysis through methods like Multiple Reaction Monitoring (MRM). This approach provides not only retention time data but also mass-to-charge (m/z) ratio and fragmentation patterns, confirming the compound's identity with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile compounds and is widely used in analytical chemistry. For this compound, analysis would typically require a derivatization step to increase its volatility, as mentioned previously. nih.gov Following separation on the GC column, the analyte enters the mass spectrometer, where it is usually ionized by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for definitive identification.

Method Validation for Research Applications (e.g., linearity, accuracy, precision, robustness)

For any quantitative analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. nih.gov The key validation parameters, as often stipulated by regulatory guidelines, include linearity, accuracy, precision, and robustness. nih.govnih.gov

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. A linear range is determined by analyzing a series of standards at different concentrations. For a method to be considered linear, the correlation coefficient (r²) should typically be greater than 0.99.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. nih.gov Acceptable recovery ranges are generally within 98-102% for drug products, although wider ranges may be acceptable depending on the application.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels, including repeatability (same analyst, same day) and intermediate precision (different analysts, different days). Typically, an RSD of ≤ 2% is desired for assays. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of the method's reliability during normal usage.

Example Validation Parameters and Acceptance Criteria nih.gov

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | ≤ 2.0% |

| Precision (Intermediate, %RSD) | ≤ 2.0% |

| Robustness | No significant impact on results from minor changes |

Computational Spectroscopy and Spectrum Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental data. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.

The process begins with the in silico construction of the molecule's 3D structure. This structure is then geometrically optimized to find its most stable, lowest-energy conformation. Using this optimized geometry, various spectroscopic properties can be calculated. For instance, vibrational frequency calculations can predict the Infrared (IR) and Raman spectra. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

These predicted spectra can be compared with experimentally obtained spectra to confirm the molecular structure. It is common practice to apply scaling factors to the calculated frequencies to better match experimental values, correcting for approximations in the theoretical model and the absence of solvent effects in gas-phase calculations.

Computational Spectroscopy Workflow

| Step | Description | Common Method/Software |

|---|---|---|

| Geometry Optimization | Finding the lowest energy structure of the molecule. | DFT (e.g., B3LYP functional) with a basis set (e.g., 6-311++G(d,p)) using Gaussian software. |

| Frequency Calculation | Predicting IR and Raman active vibrational modes. | Performed on the optimized geometry using the same level of theory. |

| NMR Calculation | Predicting ¹H and ¹³C chemical shifts. | GIAO method with DFT. |

| Spectrum Simulation | Generating theoretical spectra from calculated data for comparison with experimental results. | Software like GaussView. |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry

The electronic structure and three-dimensional shape of a molecule are fundamental to its chemical properties and reactivity. Computational methods are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For 2-(aminomethyl)-6-methoxyphenol, DFT calculations would be invaluable for understanding its geometry and electronic distribution. A typical DFT study would involve geometry optimization, where the lowest energy arrangement of the atoms is determined. This would provide precise information on bond lengths, bond angles, and dihedral angles.

For instance, a study on a related, more complex molecule, 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol, utilized DFT with the B3LYP functional and a 6–311++G(d,p) basis set to optimize its structure and analyze its molecular electrostatic potential (MEP). nih.gov The MEP map helps to identify the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. Similar calculations for this compound would be expected to reveal the influence of the aminomethyl, methoxy (B1213986), and hydroxyl functional groups on the electron density of the benzene (B151609) ring.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Example Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the constituent atoms. |

| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent on the molecule's properties. |

| Calculation Type | Geometry Optimization | To find the most stable molecular structure. |

| Calculation Type | Frequency Analysis | To confirm the optimized structure is a true minimum and to predict vibrational spectra. |

| Calculation Type | Molecular Electrostatic Potential (MEP) | To visualize the charge distribution and predict reactive sites. |

This table is illustrative of a typical computational setup and does not represent actual published data for this specific compound.

Ab Initio and Semi-Empirical Methods

While DFT is highly popular, other computational methods could also be applied. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. Though computationally more demanding than DFT for similar accuracy, they can provide valuable benchmark data.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though generally less accurate, alternative. These methods would be suitable for preliminary investigations or for studying very large systems involving this compound. To date, no specific studies employing these methods on this compound have been identified.

Reactivity and Reaction Pathways

Understanding how a molecule reacts is a central theme in chemistry. Computational chemistry provides powerful tools to predict and analyze reaction mechanisms.

Transition State Analysis

To study a chemical reaction computationally, one of the key steps is to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the activation energy and, consequently, the reaction rate. For this compound, this would involve modeling its reactions, such as oxidation of the phenol (B47542) group or reactions involving the amino group.

Reaction Mechanism Predictions

By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, computational methods can predict the most likely mechanism for a given reaction. For substituted phenols, reactions like electrophilic aromatic substitution are common. chemistrysteps.comlibretexts.org Theoretical studies could predict the regioselectivity of such reactions on this compound, determining whether substitution is more likely to occur at the ortho or para positions relative to the hydroxyl group, and how this is influenced by the other substituents. However, specific predictive studies for this molecule are not currently available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation would model the motion of the atoms of this compound over time, offering insights into its conformational flexibility and its interactions with its environment, such as solvent molecules. mdpi.com This would be particularly useful for understanding how the molecule behaves in a biological context or in solution. A recent study on phenolic resins utilized a novel molecular dynamics approach to generate structures and predict properties like density and glass transition temperature, showcasing the power of this technique for related materials. surrey.ac.uk Despite its potential, no molecular dynamics simulations specifically targeting this compound have been found in the literature.

Conformational Analysis

A key feature governing the preferred conformation is the potential for strong intramolecular hydrogen bonding. rsc.org Specifically, a hydrogen bond can form between the hydrogen atom of the phenolic hydroxyl group (-OH) and the nitrogen atom of the aminomethyl group (-CH₂NH₂). This interaction creates a stable, pseudo-six-membered ring structure. Computational studies on similar ortho-substituted phenols, such as 2-aminophenol (B121084) and o-hydroxyaryl Schiff bases, have demonstrated that such intramolecular hydrogen bonds significantly stabilize the molecule. wikipedia.orgnih.gov

Density Functional Theory (DFT) calculations are a common method used to explore the conformational space of such molecules. nih.gov For this compound, these calculations would typically involve rotating the key dihedral angles to map the potential energy surface and identify low-energy conformers. The most stable conformer is expected to be the one where the intramolecular O-H···N hydrogen bond is optimized, leading to a planar or near-planar arrangement of the atoms involved in the hydrogen bond relative to the benzene ring. The presence of the methoxy group introduces additional conformational possibilities and steric considerations that influence the precise geometry of the most stable state.

Solvent Effects and Intermolecular Interactions

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. The compound possesses both hydrogen bond donor (phenolic -OH and amino -NH₂) and acceptor (amino -N, hydroxyl -O, and methoxy -O) sites, allowing for a variety of intermolecular interactions.

Solvent Effects: In polar protic solvents like water or methanol (B129727), the solvent molecules can compete with and disrupt the intramolecular hydrogen bond by forming new, intermolecular hydrogen bonds with the solute. nih.gov For instance, a solvent molecule can act as a hydrogen bond acceptor for the phenolic -OH or as a donor to the amino nitrogen. In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), which are strong hydrogen bond acceptors, significant interaction with the phenolic proton is also expected. canada.ca In nonpolar solvents like cyclohexane (B81311) or carbon tetrachloride, the intramolecular hydrogen bond is likely to remain intact and may even be strengthened, as self-association of the solute or interaction with the nonpolar solvent is less favorable. rsc.orgnih.gov These solvent-solute interactions affect not only solubility but also the molecule's spectroscopic properties, as changes in the electronic environment can lead to shifts in NMR signals and UV-Vis absorption bands. researchgate.netrsc.org

Intermolecular Interactions: In a condensed phase or in concentrated solutions, molecules of this compound can interact with each other. The primary mode of intermolecular interaction would be hydrogen bonding, where the hydroxyl group of one molecule donates a hydrogen to the nitrogen or oxygen atom of a neighboring molecule. rsc.org This can lead to the formation of dimers or larger self-associated structures. nih.gov Studies on similar molecules like methoxyphenols have shown that intermolecular hydrogen bonding is a significant factor in their thermochemistry and physical properties. acs.orgnih.gov Such interactions, sometimes referred to as charge-transfer complexes, can also influence the electronic properties of the material, potentially enhancing light absorption. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can aid in the interpretation of experimental data and confirm structural assignments.

Computational NMR, IR, and UV-Vis Spectra Prediction

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often employing DFT methods. bohrium.comacs.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict the chemical shifts for the aromatic protons, the methylene (B1212753) (-CH₂) and amine (-NH₂) protons, the phenolic hydroxyl proton, and the methoxy (-OCH₃) protons. The predicted values are sensitive to the molecule's conformation, especially for protons involved in hydrogen bonding. researchgate.net Machine learning algorithms are also increasingly being used to predict NMR spectra with high accuracy and reduced computational cost. frontiersin.org

Infrared (IR) Spectra: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule at its optimized geometry. medium.com These calculations produce a set of normal modes, each with a specific frequency and intensity, corresponding to the vibrations of the chemical bonds (stretching, bending, etc.). For this compound, key predicted vibrational bands would include the O-H stretch of the phenol, the N-H stretches of the amine, C-H stretches of the aromatic ring and side chains, C-O stretches of the ether and phenol groups, and C=C stretches of the aromatic ring. The frequency of the O-H stretching vibration is particularly sensitive to hydrogen bonding; a strong intramolecular hydrogen bond would cause this band to shift to a lower wavenumber compared to a "free" hydroxyl group. canada.ca Deep learning methods are also being developed to automatically identify functional groups from IR spectra. nih.govrsc.org

UV-Vis Spectra: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). faccts.dechemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength for each transition, which corresponds to the intensity of the absorption band. For this compound, the predicted spectrum would show absorptions characteristic of a substituted benzene ring, likely arising from π → π* transitions. The specific positions and intensities of these bands are influenced by the auxochromic effects of the hydroxyl, aminomethyl, and methoxy substituents. Solvent models are often included in these calculations to simulate the effect of the chemical environment on the electronic transitions. mdpi.com

The table below illustrates the kind of data that would be generated from such computational predictions.

Table 1: Illustrative Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value Range | Assignment/Notes |

|---|---|---|---|

| ¹H NMR | δ (Aromatic H) | 6.5 - 7.5 ppm | Protons on the benzene ring. |

| δ (CH₂) | ~3.8 - 4.2 ppm | Methylene protons of the aminomethyl group. | |

| δ (OCH₃) | ~3.7 - 3.9 ppm | Methoxy group protons. | |

| δ (NH₂) | Variable | Broad signal, position depends on solvent and concentration. | |

| δ (OH) | Variable | Broad signal, position depends on H-bonding, solvent, and temperature. | |

| IR | ν (O-H stretch) | 3200 - 3500 cm⁻¹ | Broad band, position indicates hydrogen bonding. |

| ν (N-H stretch) | 3300 - 3400 cm⁻¹ | Typically two bands for a primary amine. | |

| ν (C-H stretch, aromatic) | 3000 - 3100 cm⁻¹ | Aromatic C-H bonds. | |

| ν (C-O stretch) | 1200 - 1280 cm⁻¹ (ether), 1000 - 1250 cm⁻¹ (phenol) | Aryl-alkyl ether and phenolic C-O bonds. | |

| ν (C=C stretch) | 1450 - 1600 cm⁻¹ | Aromatic ring skeletal vibrations. | |

| UV-Vis | λₘₐₓ₁ | ~270 - 285 nm | Primary π → π* transition of the substituted benzene ring. |

| λₘₐₓ₂ | ~220 - 240 nm | Secondary π → π* transition. |

Note: The values in this table are illustrative and represent typical ranges expected for a molecule with these functional groups. Actual experimental or precisely calculated values may vary.

Applications in Advanced Materials Science

Polymer Chemistry and Polymerization Initiators/Monomers

In theory, the amine and hydroxyl functionalities of 2-(Aminomethyl)-6-methoxyphenol could allow it to act as a monomer or an initiator in polymerization reactions. The primary amine could, for instance, initiate the ring-opening polymerization of epoxides or be a component in the synthesis of polyamides or polyimides. The phenolic hydroxyl group could also participate in condensation polymerizations.

However, no specific research articles or patents were found that describe the use of this compound for these purposes. While related phenolic compounds and amines are widely used in polymer science, the specific polymerization behavior and the properties of polymers derived from this particular molecule have not been documented in available literature.

Supramolecular Chemistry and Self-Assembly

The combination of hydrogen bond donors (amine and hydroxyl groups) and an acceptor (methoxy group) on a rigid aromatic scaffold suggests that this compound could be a valuable component in the design of self-assembling supramolecular structures. These structures, held together by non-covalent interactions, are of great interest for applications in areas such as drug delivery, sensing, and catalysis.

Despite this potential, there are no published studies focusing on the self-assembly properties of this compound or its use in forming ordered supramolecular architectures. Research in this area would typically involve studying its behavior in various solvents and its interaction with other molecules to form higher-order structures.

Development of Functional Materials

Functional materials are designed to possess specific properties, such as conductivity, magnetism, or optical activity. The aromatic ring and functional groups of this compound could theoretically be modified to impart such properties. For example, it could serve as a ligand for metal complexes with interesting catalytic or electronic properties, or as a precursor for corrosion inhibitors or antioxidant additives for materials.

An indirect application has been noted for its synonym, 3-Methoxysalicylamine, which is used as a chemical derivatization agent in on-tissue MALDI mass spectrometry imaging. acs.orgrsc.org This technique enhances the detection and visualization of other molecules, such as steroid glycosides, within biological tissues. acs.org However, this is an application in analytical chemistry rather than the development of a bulk functional material with intrinsic properties. There is no evidence in the available literature that the resulting derivatives are isolated and utilized for materials science applications.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

Academic research on 2-(aminomethyl)-6-methoxyphenol and its related structures has primarily centered on the synthesis and structural elucidation of its derivatives, particularly Schiff base analogues. A significant body of work has been dedicated to synthesizing these compounds through the condensation of a substituted salicylaldehyde, like 3-methoxysalicylaldehyde, with various primary amines. nih.gov The resulting molecules, such as o-vanillin diamine and 4-chlorobenzene amine derivatives, have been characterized extensively using single-crystal X-ray diffraction to determine their molecular and supramolecular structures. iucr.org These studies have provided valuable insights into bond lengths, bond angles, and the dihedral angles between aromatic rings within the molecules. nih.goviucr.org

A notable contribution is the investigation of hydrogen bonding patterns, which are crucial in understanding the crystal packing and stability of these compounds. Research has detailed the presence of strong intramolecular O—H⋯N hydrogen bonds, which are a common feature in this class of compounds. nih.gov Furthermore, intermolecular interactions, including O—H⋯O and C—H⋯π hydrogen bonds, have been shown to link molecules into more complex architectures like dimers and three-dimensional networks. iucr.org

Despite these advances in synthetic and structural chemistry, a clear research gap exists in the comprehensive evaluation of the biological activities of the parent compound, this compound. While its derivatives are being explored for various applications, the fundamental properties and potential applications of the core molecule remain underexplored in publicly available literature. The majority of research focuses on creating more complex structures rather than investigating the intrinsic properties of the foundational compound.

Emerging Research Avenues for this compound and Analogues

Emerging research is paving the way for new applications of this compound analogues, particularly in medicinal and coordination chemistry. A promising direction is the synthesis of novel metal complexes. For instance, the creation of binuclear copper(II) complexes with Schiff base ligands derived from related structures has been reported. nih.gov These studies involve detailed characterization using techniques like mass spectrometry and UV-Vis spectroscopy to confirm the coordination of the ligand with the metal ion. nih.gov The investigation into the cytotoxic properties of these metal complexes against cancer cells represents a significant and emerging research avenue. nih.gov

Another key area of future research is the continued synthesis and characterization of new organic derivatives. Researchers are exploring various substituted anilines to create a library of Schiff base compounds, such as (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. nih.gov This work allows for a systematic study of how different substituents on the phenyl ring influence the molecular geometry and electronic properties of the final compound. The synthesis of novel pyrimidine (B1678525) derivatives incorporating a methoxy-benzopyran moiety also highlights a trend towards creating more complex heterocyclic structures with potential biological activities. researchgate.net

The exploration of these new analogues extends to their potential as advanced materials. The intricate hydrogen-bonding networks and the ability to form stable metal complexes suggest that these compounds could be investigated for applications in catalysis, sensing, or as building blocks for functional supramolecular assemblies.

Table 1: Spectroscopic Data for a Related Schiff Base Analogue and its Copper(II) Complex nih.gov

| Compound | Technique | Key Observation (λmax or m/z) | Interpretation |

| 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol (HL) | UV-Vis | 357 nm | π–π* transition of the azomethine group |

| 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol (HL) | Mass Spectrometry | m/z = 330 | Expulsion of the methoxy (B1213986) group |

| 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol (HL) | Mass Spectrometry | m/z = 315 | Removal of -NH₂ species |

| Copper(II) Complex (C-I) of HL | UV-Vis | 364 nm & 465 nm | Red shift indicating coordination and charge transfer |

| Copper(II) Complex (C-I) of HL | UV-Vis | 625 nm | Weak d-d transition |

| Copper(II) Complex (C-I) of HL | Mass Spectrometry | m/z = 608 | Expulsion of the outer sphere perchlorate (B79767) ion |

Potential for Interdisciplinary Research Collaborations

The multifaceted nature of research into this compound and its analogues provides fertile ground for interdisciplinary collaborations. The synthesis and characterization of these compounds naturally bridge organic and physical chemistry, requiring expertise in reaction mechanisms and advanced analytical techniques like X-ray crystallography and NMR spectroscopy. iucr.orgnih.govresearchgate.net

There is significant potential for collaboration between synthetic chemists and biologists or pharmacologists. As new analogues and metal complexes are created, specialists in cellular and molecular biology are needed to design and conduct assays to evaluate their biological activity, such as cytotoxicity or antimicrobial effects. nih.govresearchgate.net This synergy is essential to translate fundamental chemical synthesis into potential therapeutic applications.

Furthermore, collaborations with computational chemists are emerging as a valuable tool in this field. Density Functional Theory (DFT) calculations, for example, can provide theoretical insights into the molecular structures and electronic properties of these compounds, complementing experimental data from spectroscopic and crystallographic analyses. nih.gov Looking forward, the unique coordination properties of these ligands could attract interest from materials scientists for the development of novel sensors, catalysts, or magnetic materials, fostering collaborations that span chemistry, physics, and materials engineering.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(Aminomethyl)-6-methoxyphenol, and how is its purity validated?